molecular formula C25H30FN3O3S B2642898 1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892759-77-2

1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2642898
CAS No.: 892759-77-2
M. Wt: 471.59
InChI Key: XHVUKMQIEFFDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties, including its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Topoisomerase I Inhibition and Anticancer Properties

The compound's derivatives have been studied for their potential as topoisomerase I inhibitors. This enzyme is critical in DNA replication, and its inhibition is a promising strategy in cancer therapy. A study by Ge et al. (2016) synthesized a series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives, exhibiting potent inhibitory activity against various cancer cell lines, including A549, Hela, BGC-823, and HepG2. This suggests the therapeutic potential for further development in cancer treatment (Ge et al., 2016).

Enzymatic Resolution and Antitumor Activity

A study by Nagarapu et al. (2011) focused on the synthesis, characterization, and resolution of novel derivatives of the compound, showing significant antitumor activity against human neuroblastoma and lung carcinoma cell lines. This research highlights the potential of these compounds in developing new anticancer therapies (Nagarapu et al., 2011).

Synthesis and Biological Evaluation

Various studies have explored the synthesis and biological evaluation of derivatives of this compound. For instance, the research by Mizuno et al. (2006) and Murugesan et al. (2017) involves the synthesis of related quinoline compounds, providing insights into the chemical properties and potential applications of these derivatives in medicinal chemistry (Mizuno et al., 2006); (Murugesan et al., 2017).

Molecular Docking Studies

The study by Murugesan et al. (2017) also included molecular docking studies with bovine serum albumin protein, suggesting potential interactions at the molecular level that could be important for drug development (Murugesan et al., 2017).

Drug Polymer Synthesis

Yang and Santerre (2001) utilized a quinolone compound similar to 1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one in the synthesis of a drug polymer chain. This study demonstrates the potential of integrating such compounds into polyurethane backbones, which could have applications in drug delivery systems (Yang & Santerre, 2001).

Properties

IUPAC Name

3-(benzenesulfonyl)-1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-3-5-11-29-18-24(33(31,32)19-9-7-6-8-10-19)25(30)20-16-21(26)23(17-22(20)29)28-14-12-27(4-2)13-15-28/h6-10,16-18H,3-5,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVUKMQIEFFDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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